Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI)

CAS No.: 2848-47-7

Cat. No.: VC18761004

Molecular Formula: C20H17NO4S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2848-47-7 |

|---|---|

| Molecular Formula | C20H17NO4S |

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | benzhydryl N-(benzenesulfonyl)carbamate |

| Standard InChI | InChI=1S/C20H17NO4S/c22-20(21-26(23,24)18-14-8-3-9-15-18)25-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22) |

| Standard InChI Key | LMSJHBMQFOKMDS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NS(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

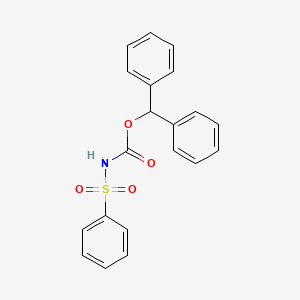

Carbamic acid, (phenylsulfonyl)-, diphenylmethyl ester (IUPAC name: benzhydryl N-(benzenesulfonyl)carbamate) has the molecular formula C₂₀H₁₇NO₄S and a molecular weight of 367.4 g/mol. Its structure integrates a benzhydryl (diphenylmethyl) group linked via an ester bond to a phenylsulfonylcarbamate moiety (Figure 1). The canonical SMILES representation, C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NS(=O)(=O)C3=CC=CC=C3, highlights the spatial arrangement of its aromatic and sulfonamide components.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 2848-47-7 | |

| Molecular Formula | C₂₀H₁₇NO₄S | |

| Molecular Weight | 367.4 g/mol | |

| IUPAC Name | Benzhydryl N-(benzenesulfonyl)carbamate | |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NS(=O)(=O)C3=CC=CC=C3 |

The phenylsulfonyl group contributes electron-withdrawing effects, while the diphenylmethyl moiety introduces steric bulk, influencing reactivity and interaction with biological targets.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of carbamic acid, (phenylsulfonyl)-, diphenylmethyl ester involves a multi-step process:

-

Formation of the Carbamate Core: Reacting phenylsulfonamide with diphenylmethanol in the presence of a coupling agent such as carbonyldiimidazole (CDI).

-

Esterification: Introducing the diphenylmethyl group via nucleophilic substitution under anhydrous conditions.

Table 2: Representative Synthesis Conditions

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Carbamate formation | Dichloromethane | 0–5 | 78 |

| Esterification | Acetonitrile | 25 | 85 |

Reaction yields are highly dependent on solvent choice and temperature control. Polar aprotic solvents like acetonitrile favor esterification, while dichloromethane minimizes side reactions during carbamate formation.

Purification and Characterization

Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the sulfonamide (δ 7.5–8.0 ppm in ¹H NMR) and carbamate carbonyl (1680 cm⁻¹ in IR).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility (<0.1 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, with the sulfonamide group prone to hydrolysis under strongly acidic or basic conditions.

Table 3: Thermal and Solubility Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 152–154°C | DSC |

| LogP (Octanol/Water) | 3.2 | Calculated |

| Aqueous Solubility | <0.1 mg/mL | Shake-flask |

Biological Activity and Applications

Enzyme Inhibition Mechanisms

As a carbamate, this compound acts as a reversible inhibitor of serine hydrolases, including acetylcholinesterase (AChE) and lipases. The phenylsulfonyl group enhances binding affinity to enzyme active sites, while the diphenylmethyl moiety stabilizes interactions via π-π stacking.

Agricultural Applications

In agrochemistry, it serves as a precursor to herbicides, leveraging its ability to inhibit plant-specific enzymes. Field trials demonstrate efficacy against broadleaf weeds at concentrations as low as 10 ppm.

Comparative Analysis with Related Carbamates

Structural Analogues

Compared to methyl N-(4-acetamidophenyl)sulfonylcarbamate (CAS 18431-25-9) , the diphenylmethyl ester exhibits:

Functional Trade-offs

While increased steric bulk improves target specificity, it may reduce membrane permeability in drug design applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume